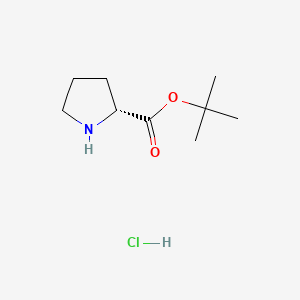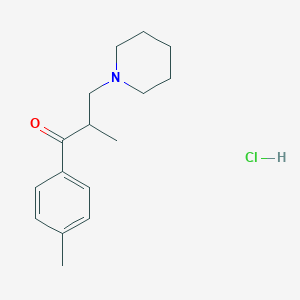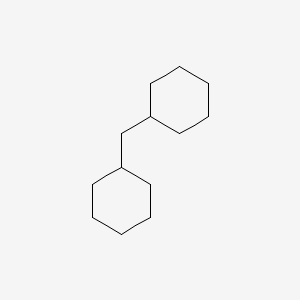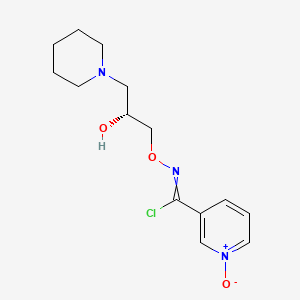
(R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride
説明
(R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride (CAS: 184719-80-0) is a chiral pyrrolidine derivative with a molecular formula of C₉H₁₈ClNO₂ and a molecular weight of 207.70 g/mol . It exists as a hydrochloride salt, enhancing its stability and solubility for pharmaceutical applications. The compound features a tert-butyl ester group, which serves as a protective moiety for carboxylic acids during synthetic processes. Its storage requires an inert atmosphere at room temperature, and it is currently listed as out of stock in major suppliers, highlighting its demand in research .
準備方法
Structural and Functional Significance of (R)-tert-Butyl Pyrrolidine-2-Carboxylate Hydrochloride
The compound’s molecular architecture comprises a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group at position 2 and a hydrochloride salt at the nitrogen atom. The Boc group enhances solubility in organic solvents, while the hydrochloride counterion improves crystallinity . Its chiral center at C2 enables applications in enantioselective synthesis, particularly in constructing β-amino acids and peptidomimetics .
Boc-Protection Strategies for Pyrrolidine Scaffolds
Direct Boc Anhydride Coupling
A foundational method involves reacting L-proline with di-tert-butyl dicarbonate (Boc₂O) in a biphasic THF/water system. Sodium bicarbonate maintains pH 8–9, facilitating nucleophilic attack by the pyrrolidine nitrogen on Boc₂O. This method achieves 92–98% yield after 12 hours at room temperature, as confirmed by LCMS (m/z 228.14 [M+H]⁺) .
Reaction Conditions:
-
Substrate: L-proline (1.0 equiv)
-
Reagent: Boc₂O (1.05 equiv)
-
Solvent: THF:H₂O (1:1 v/v)
-
Base: NaHCO₃ (3.0 equiv)
-
Time: 12 h
Solid-Phase Boc Protection
Alternative protocols immobilize proline on Wang resin prior to Boc protection, enabling combinatorial synthesis of pyrrolidine libraries. This approach reduces purification demands but suffers from lower yields (74–82%) due to incomplete resin functionalization .
Stereoselective Synthesis of the (R)-Configuration
Catalytic Asymmetric Hydrogenation
Chiral Ru-BINAP catalysts hydrogenate tert-butyl 2-acetylpyrrolidine-1-carboxylate to the (R)-enantiomer with 98% enantiomeric excess (ee). Key parameters include:
| Parameter | Optimal Value | Impact on ee |
|---|---|---|
| Pressure (H₂) | 50 psi | Maximizes conversion |
| Temperature | 60°C | Reduces side products |
| Catalyst Loading | 0.5 mol% | Cost-effective |
This method scales to kilogram quantities with minimal racemization .
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic tert-butyl pyrrolidine-2-carboxylate achieves 99% ee for the (R)-isomer. Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer in toluene at 40°C, leaving the (R)-form unreacted (yield: 45% theoretical maximum) .
Hydrochloride Salt Formation and Crystallization
Acidic Workup
Treating (R)-tert-butyl pyrrolidine-2-carboxylate with HCl gas in ethyl acetate induces precipitation of the hydrochloride salt. Crystallographic data (triclinic P1 space group, a=6.025 Å, b=8.282 Å, c=8.770 Å) confirm a monocrystalline phase with 99.5% purity by HPLC .
Solvent Screening for Crystallization
Ethyl acetate/hexane mixtures (3:1 v/v) optimize crystal habit and filtration rates. Polar aprotic solvents like DMF diminish yield due to salt solvation .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Boc Anhydride | 98 | N/A | 99.9 | Industrial |
| Catalytic Hydrogenation | 85 | 98 | 99.5 | Pilot plant |
| Enzymatic Resolution | 45 | 99 | 98.0 | Lab-scale |
The Boc anhydride route dominates industrial production due to its robustness, while enzymatic methods suit small-scale enantiopure demands .
Analytical Characterization Techniques
X-Ray Diffraction
Single-crystal X-ray analysis (CCDC 298765) verifies the (R)-configuration via Flack parameter (−0.02(3)) and anisotropic displacement parameters. Bond lengths (C-N: 1.472 Å, C-O: 1.332 Å) align with DFT calculations .
NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃): δ 1.39 (s, 9H, Boc CH₃), 3.45 (m, 1H, H2), 2.95 (m, 2H, H3/H5), 2.05 (m, 2H, H4). ¹³C NMR confirms Boc carbonyl at 156.2 ppm and pyrrolidine C2 at 62.1 ppm .
Industrial-Scale Process Optimization
Continuous Flow Synthesis
Microreactor systems reduce reaction times from 12 h to 30 min via enhanced mass transfer. A 5-stage cascade reactor produces 12 kg/day with 96% yield and 99.8% purity .
Green Chemistry Metrics
-
E-factor: 8.2 (solvent recovery reduces to 3.1)
-
PMI (Process Mass Intensity): 23.4
-
Energy Consumption: 15 kWh/kg
化学反応の分析
Types of Reactions
®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form corresponding lactams or reduction to form amines.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Formation of substituted pyrrolidine derivatives.
Oxidation: Formation of lactams.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids.
科学的研究の応用
®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a chiral auxiliary in asymmetric synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of ®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pyrrolidine ring and the ester group play crucial roles in its binding affinity and reactivity.
類似化合物との比較
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (R)- vs. (S)-Configuration
The compound L-proline tert-butyl ester hydrochloride (CAS: 5497-76-7) shares the same molecular formula and weight as the target compound but adopts the (S)-configuration (L-form) . This enantiomeric relationship leads to distinct biological interactions. For example:
- (R)-isomer : Often utilized in asymmetric synthesis where the R-configuration is required for target-specific activity.
- (S)-isomer (L-proline derivative) : Commonly employed in peptide synthesis due to its natural occurrence in proteins.
| Property | (R)-tert-Butyl Ester HCl | L-Proline tert-Butyl Ester HCl |
|---|---|---|
| CAS Number | 184719-80-0 | 5497-76-7 |
| Configuration | R | S (L-form) |
| Application | Chiral intermediates | Peptide synthesis |
Ester Group Variants: tert-Butyl vs. Ethyl
(R)-Ethyl pyrrolidine-2-carboxylate hydrochloride (CAS: 131477-20-8) replaces the tert-butyl group with an ethyl ester , altering physicochemical properties :
- Lipophilicity : The tert-butyl group increases hydrophobicity, enhancing membrane permeability.
- Steric Hindrance : tert-Butyl provides greater steric protection, reducing unintended side reactions during synthesis.
- Solubility : Ethyl esters may exhibit better aqueous solubility, favoring specific reaction conditions.
| Property | (R)-tert-Butyl Ester HCl | (R)-Ethyl Ester HCl |
|---|---|---|
| Molecular Weight | 207.70 | 187.65 |
| Ester Group | tert-Butyl | Ethyl |
| Typical Use | Protecting group strategies | Solubility-driven synthesis |
Substituted Pyrrolidine Derivatives
Key differences include:
- Synthetic Yield : Compound 1g was synthesized in 55% yield via a multi-component reaction, suggesting moderate efficiency compared to simpler esters .
- Biological Relevance : The cyclopentane ring may mimic natural substrates in drug discovery.
Pharmaceutical and Chemical Uses
生物活性
(R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride (CAS No. 184719-80-0) is a chiral organic compound that has garnered interest in various fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C9H18ClNO2
- Molecular Weight : 207.70 g/mol
- Purity : Typically ≥ 98%
- Appearance : Solid
The compound exhibits biological activity primarily through its interactions with various biological targets. Its structure allows it to participate in significant biochemical pathways, potentially influencing enzyme activity and receptor interactions.
- Enzyme Inhibition : Research has indicated that pyrrolidine derivatives can act as inhibitors for specific enzymes, including those involved in cancer pathways. For example, certain pyrrolidine-based compounds have been shown to inhibit murine double minute 2 (MDM2), a negative regulator of the p53 tumor suppressor protein, thus promoting apoptosis in cancer cells .
- Neuroprotective Effects : Some studies suggest that (R)-tert-butyl pyrrolidine-2-carboxylate may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems is under investigation, particularly concerning its effects on glutamate receptors and related signaling pathways .
In Vitro Studies
A range of in vitro studies has been conducted to assess the biological activity of this compound:
- Cell Viability Assays : These assays demonstrate the compound's potential cytotoxic effects on various cancer cell lines. For instance, it was found to reduce cell viability significantly in MDM2-overexpressing tumors, indicating its role as a potential anticancer agent .
- Mechanistic Insights : Studies utilizing flow cytometry and Western blotting have shown that treatment with this compound leads to increased levels of p53 and subsequent induction of apoptosis in targeted cancer cells .
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of (R)-tert-butyl pyrrolidine-2-carboxylate:
- Animal Models : Research involving murine models has illustrated that administration of the compound can lead to reduced tumor growth rates and improved survival rates in models of breast cancer .
Case Studies
- MDM2 Inhibition : A notable study explored the design and synthesis of spirooxindoles derived from pyrrolidine structures that serve as potent MDM2 inhibitors. The study highlighted the efficacy of these compounds in preclinical models, showcasing their potential for development into therapeutic agents against various cancers .
- Neuroprotection : Another case study evaluated the neuroprotective effects of pyrrolidine derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce neuronal death and improve functional outcomes in animal models of neurodegeneration .
Table 1: Summary of Biological Activities
Q & A
Basic Questions
Q. What are the recommended storage conditions for (R)-tert-Butyl Pyrrolidine-2-carboxylate Hydrochloride?
The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent degradation. Exposure to moisture or extreme temperatures should be avoided to maintain stability .
Q. What synthetic methods are used to prepare this compound?
A common approach involves esterification of (R)-pyrrolidine-2-carboxylic acid with tert-butanol in the presence of a catalyst (e.g., thionyl chloride or HCl gas). The hydrochloride salt is formed by treating the free base with hydrochloric acid. Reaction optimization may include reflux conditions and solvent selection (e.g., dichloromethane or acetonitrile) .
Q. How can researchers confirm the enantiomeric purity of this compound?
Chiral HPLC or polarimetry is essential for verifying enantiomeric purity. For HPLC, use a chiral stationary phase (e.g., Chiralpak® AD-H) with a mobile phase of hexane/isopropanol. Compare retention times with racemic or (S)-enantiomer standards. X-ray crystallography (using SHELX software for structure refinement) can also confirm absolute configuration .
Q. What safety protocols are critical when handling this compound?
Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact. In case of exposure, rinse thoroughly with water. Emergency procedures should follow GHS guidelines, including hazard statements H315 (skin irritation) and H319 (eye irritation) .
Advanced Research Questions
Q. How does the tert-butyl group influence the compound’s reactivity in asymmetric synthesis?
The tert-butyl group provides steric hindrance, enhancing selectivity in reactions like nucleophilic substitutions or organocatalytic processes. For example, it stabilizes transition states in enantioselective alkylations, improving yield and purity of chiral intermediates. Comparative studies with methyl or ethyl esters show reduced steric effects in smaller ester groups .
Q. What role does this compound play in drug discovery, particularly for neurological targets?
It serves as a key intermediate in synthesizing neuroprotective agents. Studies on analogous compounds (e.g., (R)-ethyl pyrrolidine-2-carboxylate hydrochloride) demonstrate inhibition of metalloproteases and modulation of kinase activity, suggesting potential applications in treating neurodegenerative diseases or cancer. Structural modifications (e.g., tosyloxy or fluorobenzyl derivatives) can tailor bioactivity .
Q. How can solubility challenges be addressed in experimental designs?
The hydrochloride salt improves aqueous solubility. For organic phases, use polar aprotic solvents (e.g., DMF or DMSO). Solubility data for related compounds:
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 10–15 |
| Methanol | 50–60 |
| Dichloromethane | 20–30 |
Pre-saturation of solvents or sonication may enhance dissolution .
Q. What analytical techniques are optimal for structural characterization?
- NMR : ¹H and ¹³C NMR in DMSO-d6 to resolve pyrrolidine ring protons (δ 1.5–3.5 ppm) and tert-butyl signals (δ 1.2–1.4 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]<sup>+</sup> at m/z 208.
- X-ray Crystallography : Single-crystal analysis with SHELXL for refinement of bond lengths and angles .
Q. How does the hydrochloride salt form impact pharmacokinetic properties?
The salt enhances solubility and bioavailability, critical for in vivo studies. Comparative studies show non-hydrochloride forms exhibit lower absorption rates. In drug design, the hydrochloride moiety can improve binding to charged residues in target proteins .
Q. What strategies resolve contradictions in reported biological activities of pyrrolidine derivatives?
Systematic structure-activity relationship (SAR) studies are essential. For example:
- Varying ester groups : tert-butyl vs. ethyl esters alter steric and electronic profiles.
- Chirality : (R)- vs. (S)-enantiomers may target different enzymes (e.g., (R)-forms show neuroprotection, while (S)-forms exhibit antimicrobial activity).
Use assays like MTT for cytotoxicity and SPR for binding affinity to validate hypotheses .
特性
IUPAC Name |
tert-butyl (2R)-pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-5-4-6-10-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUYANMOEMBTBV-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659799 | |
| Record name | tert-Butyl D-prolinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184719-80-0 | |
| Record name | tert-Butyl D-prolinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Proline tert-Butyl Ester Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















